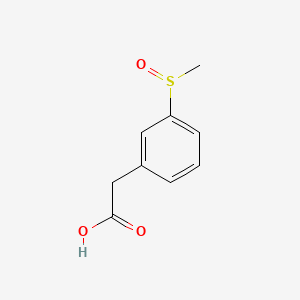

3-(Methylsulfinyl)phenylacetic acid

Description

3-(Methylsulfinyl)phenylacetic acid (CAS 1027730-68-2) is a phenylacetic acid derivative with a methylsulfinyl (-S(O)CH₃) group at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₀O₃S, with a molecular weight of 198.24 g/mol and a melting point of 110–112°C . The sulfinyl group imparts polarity and electron-withdrawing characteristics, influencing its chemical reactivity and biological interactions. This compound is utilized in pharmaceutical and agrochemical research, though its applications are less documented compared to simpler phenylacetic acid derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylsulfinylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(12)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFCQIDRHQFCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672620 | |

| Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027730-68-2 | |

| Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Methylsulfinyl)phenylacetic acid, with the chemical formula C₉H₁₀O₄S and CAS number 90536-66-6, is an organic compound characterized by a phenylacetic acid backbone substituted with a methylsulfinyl group. This compound has garnered significant attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its structural similarities with other known non-steroidal anti-inflammatory drugs (NSAIDs), as well as its unique functional groups that may influence various biological pathways.

- Molecular Weight : 214.24 g/mol

- Solubility : Soluble in various organic solvents

- Appearance : Solid crystalline substance

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to traditional NSAIDs, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Antioxidant Activity : The methylsulfinyl group may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.

- Modulation of Signaling Pathways : Research indicates that derivatives of phenylacetic acids can modulate signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that this compound exhibits notable anti-inflammatory and analgesic effects. These effects are likely due to its ability to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Case Study Findings :

- In animal models, administration of this compound resulted in a significant reduction in inflammatory markers and pain responses compared to control groups.

Antioxidant Effects

The antioxidant properties of this compound have been highlighted in several studies. The presence of the methylsulfinyl group is thought to enhance its ability to scavenge free radicals.

| Study | Findings |

|---|---|

| Study A | Showed reduced oxidative stress markers in treated animals. |

| Study B | Indicated improved cellular health and reduced apoptosis rates. |

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reaction of phenylacetic acid with methylsulfinyl chloride or related sulfinyl compounds. Common synthesis methods include:

- Direct Reaction : Phenylacetic acid reacts with methylsulfinyl chloride under controlled conditions.

- Catalytic Methods : Utilizing catalysts such as TiCl₄ to enhance yield and purity during synthesis.

Applications in Research and Industry

The compound has a wide range of applications across different fields:

- Pharmaceutical Development : As a potential candidate for new anti-inflammatory drugs.

- Biological Research : Used in proteomics to study protein interactions and functions.

- Chemical Industry : Acts as an intermediate in the synthesis of more complex organic compounds.

Comparison with Similar Compounds

Phenylacetic Acid and Hydroxylated Derivatives

- Phenylacetic Acid : The parent compound (C₈H₈O₂, MW 136.15 g/mol) lacks substituents on the phenyl ring. It is a precursor for antibiotics (e.g., penicillin) and analgesics (e.g., ibuprofen) . Its sodium salt is used clinically to treat hyperammonemia .

- 4-Hydroxyphenylacetic Acid: The hydroxyl (-OH) group at the 4-position enhances antioxidant properties and microbial metabolism relevance.

- 3-Hydroxyphenylacetic Acid : Studied for its structural and electronic differences compared to phenylacetic acid. The -OH group increases hydrogen-bonding capacity, altering solubility and bioavailability .

Key Differences :

Phenylpropanoic Acid Derivatives

- 3-Phenylpropanoic Acid (C₉H₁₀O₂, MW 150.18 g/mol): The extended carbon chain increases lipophilicity, favoring interactions with lipid-rich environments. Used in multitarget diabetes drug candidates .

- 3-(4-Hydroxyphenyl)propanoic Acid: Demonstrates higher enzymatic esterification efficiency (75–98% conversion) compared to phenylacetic acid derivatives (<10%), attributed to steric and electronic compatibility with biocatalysts like Yarrowia lipolytica .

Comparison with this compound :

- Synthetic Reactivity: Phenylpropanoic acids are more amenable to biocatalytic modification than phenylacetic acids, suggesting that the methylsulfinyl group in this compound may require specialized synthetic conditions .

- Biological Activity: Butyl esters of 3-(4-hydroxyphenyl)propanoic acid show superior antioxidant (TEAC = 0.427) and antifungal activity compared to phenylacetic acid esters, highlighting the role of substituent position and chain length .

Halogenated and Fluorinated Derivatives

- 3-(Trifluoromethyl)phenylacetic Acid (CAS 351-35-9): The -CF₃ group increases metabolic stability and electronegativity. Used in agrochemicals and as a pharmaceutical intermediate .

- 3-(Trifluoromethylthio)phenylacetic Acid : The -SCF₃ group further enhances lipophilicity and resistance to oxidative degradation. Applications include antibacterial and anti-tumor agents .

Key Differences :

- Electronic vs. Steric Effects : Fluorinated groups (-CF₃, -SCF₃) prioritize steric bulk and electronegativity, whereas the sulfinyl group in this compound offers a balance of polarity and moderate steric hindrance .

- Applications : Fluorinated derivatives are prioritized in agrochemicals, while sulfinyl derivatives may have niche roles in drug design due to their unique electronic profiles .

Metal Complexation and Cytotoxicity

Copper(II) complexes of phenylacetic acid derivatives show variable cytotoxicity depending on substituents:

- Phenylacetic Acid Complexes : Moderate activity due to baseline lipophilicity.

- 3-(4-Hydroxyphenyl)propanoic Acid Complexes: Enhanced cytotoxicity linked to improved cellular uptake and redox activity .

- This compound Potential: The sulfinyl group could facilitate stronger metal coordination, though specific studies are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.